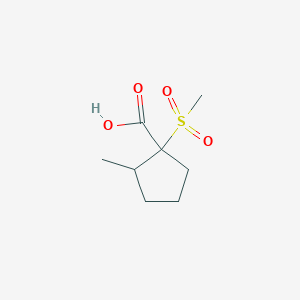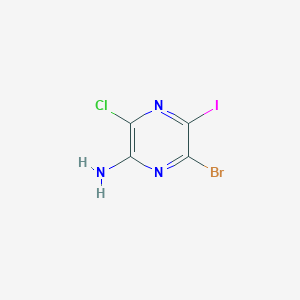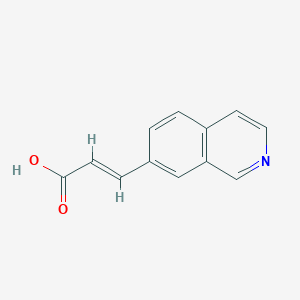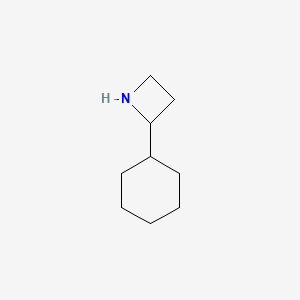
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position and a cyclopentylethyl group at the 1st position of the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Bromination: The triazole ring is then brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The final step involves the alkylation of the triazole ring with 2-cyclopentylethyl bromide under basic conditions to introduce the cyclopentylethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-triazole derivative, while coupling reactions could produce biaryl or heteroaryl compounds.
科学研究应用
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and cyclopentylethyl group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-1H-1,2,4-triazol-3-amine: Lacks the cyclopentylethyl group, which may influence its solubility and binding properties.
5-Bromo-1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine: Contains a phenylethyl group instead of a cyclopentylethyl group, which can alter its chemical and biological properties.
Uniqueness
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the bromine atom and the cyclopentylethyl group. This combination can provide distinct reactivity and biological activity profiles, making it a valuable compound for various applications.
属性
分子式 |
C9H15BrN4 |
|---|---|
分子量 |
259.15 g/mol |
IUPAC 名称 |
5-bromo-1-(2-cyclopentylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c10-8-12-9(11)13-14(8)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,11,13) |
InChI 键 |
OJPKCVHOIXUJGC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CCN2C(=NC(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)




![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)


![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)





